REACTION_CXSMILES
|
[CH:1]([NH:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].[Li].C([Li:13])CCC.[N:14]12[CH2:21][CH2:20][CH:17]([CH2:18][CH2:19]1)[CH2:16][CH:15]2[C:22]([O:24][CH2:25][CH3:26])=[O:23].[N+:27]([CH:30]=[CH2:31])([O-:29])=[O:28]>C1COCC1>[CH:1]([N-:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].[Li+:13].[N+:27]([CH2:30][CH2:31][C:15]1([C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH2:16][CH:17]2[CH2:20][CH2:21][N:14]1[CH2:19][CH2:18]2)([O-:29])=[O:28] |f:0.1,6.7,^1:7|
|
Name
|
|
Quantity
|
193.53 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C.[Li]
|
Name
|
|
Quantity
|
0.764 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
320 mg
|
Type
|
reactant
|
Smiles
|
N12C(CC(CC1)CC2)C(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
140.41 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 2 h at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched
|
Type
|
ADDITION
|
Details
|
by adding a saturated solution of ammonium chloride (20 mL)
|
Type
|
EXTRACTION
|
Details
|
It was extracted with ethyl acetate (5×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])CCC1(N2CCC(C1)CC2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 325 mg | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 72.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |